Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate
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Overview
Description
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a methoxycarbonyl phenoxy group and a methoxycarbonyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxycarbonyl Phenoxy Group: The chromen-4-one intermediate is then reacted with 4-(methoxycarbonyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the phenoxy linkage.
Esterification: The final step involves the esterification of the hydroxyl group with methoxycarbonyl acetate using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate
- Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}propanoate
Uniqueness
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate is unique due to its specific structural configuration, which imparts distinct chemical properties and potential biological activities. Its combination of a chromen-4-one core with methoxycarbonyl phenoxy and acetate groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 4-[7-(2-methoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c1-24-18(21)11-26-14-7-8-15-16(9-14)27-10-17(19(15)22)28-13-5-3-12(4-6-13)20(23)25-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVPOVYWCKUQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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